Ambenonium chloride Ambenonium chloride Ambenonium chloride is a symmetrical oxalamide-based bis-quaternary ammonium salt having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor and a neurotransmitter agent. It is a quaternary ammonium salt and an organic chloride salt.
Ambenonium Chloride is the chloride salt form of ambenonium, a quaternary ammonium compound with parasympathomimetic activity. Ambenonium chloride is a rapid indirect-acting cholinergic agonist that reversibly blocks the activity of acetylcholinesterase, thereby prevents acetylcholine hydrolysis and prolonging its activity on nicotinic receptors at the neuromuscular junction.
A quaternary ammonium compound that is an inhibitor of cholinesterase activity with actions similar to those of NEOSTIGMINE, but of longer duration. Ambenonium is given by mouth in the treatment of myasthenia gravis. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1112)
Brand Name: Vulcanchem
CAS No.: 115-79-7
VCID: VC0518331
InChI: InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1
SMILES: CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]
Molecular Formula: C28H42Cl3N4O2+
Molecular Weight: 573.0 g/mol

Ambenonium chloride

CAS No.: 115-79-7

Cat. No.: VC0518331

Molecular Formula: C28H42Cl3N4O2+

Molecular Weight: 573.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ambenonium chloride - 115-79-7

Specification

CAS No. 115-79-7
Molecular Formula C28H42Cl3N4O2+
Molecular Weight 573.0 g/mol
IUPAC Name (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride
Standard InChI InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1
Standard InChI Key VBEROBBFVXRQMQ-UHFFFAOYSA-O
SMILES CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]
Canonical SMILES CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-]
Appearance Solid powder
Melting Point 197.5 °C

Introduction

Chemical and Structural Properties

Ambenonium chloride, systematically named N,N'-bis(2-{[(2-chlorophenyl)methyl]diethylazaniumyl}ethyl)ethanedicarboximidate dihydrochloride, is a symmetrical oxalamide-based bis-quaternary ammonium salt. Its molecular formula is C₂₈H₄₂Cl₄N₄O₂, with a molecular weight of 608.47 g/mol . The compound features two 2-chlorobenzyl groups and ethyl substituents attached to nitrogen atoms, contributing to its cationic structure (Figure 1).

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number115-79-7
Melting Point196–199°C
SolubilityWater: 100 mM; DMSO: Slightly
Molecular FormulaC₂₈H₄₂Cl₄N₄O₂

The compound’s stability is influenced by its hygroscopic nature, necessitating storage at room temperature in airtight containers . Its synthesis involves refluxing N,N'-bis(2-diethylaminoethyl)oxamide with 2-chlorobenzyl chloride in acetonitrile, followed by recrystallization to yield the final product .

Pharmacological Mechanism of Action

Ambenonium chloride exerts its therapeutic effects through competitive, reversible inhibition of acetylcholinesterase at both muscarinic and nicotinic receptors . By binding to the enzyme’s anionic site, it prevents acetylcholine (ACh) hydrolysis, increasing ACh concentration at neuromuscular junctions. This enhances cholinergic transmission, counteracting the autoimmune destruction of ACh receptors in myasthenia gravis .

Key Pharmacodynamic Insights:

  • High Affinity Inhibition: Ambenonium exhibits an exceptionally low inhibition constant (Kᵢ = 0.12 nM), enabling potent AChE suppression even at low concentrations .

  • Peripheral vs. Central Effects: Unlike some cholinesterase inhibitors, ambenonium’s quaternary structure limits blood-brain barrier penetration, minimizing central nervous system effects .

  • Substrate Competition: Kinetic studies reveal competition with acetylthiocholine at peripheral anionic sites, altering enzyme-substrate dynamics .

Clinical Applications and Dosage

Therapeutic Use in Myasthenia Gravis

Ambenonium chloride is indicated for symptomatic management of myasthenia gravis, particularly in patients hypersensitive to bromide ions present in neostigmine or pyridostigmine . Clinical trials demonstrate its efficacy in improving muscle strength and reducing fatigue, with effects lasting 6–8 hours per dose .

Table 2: Recommended Dosage Regimen

Patient ProfileInitial DoseMaintenance DoseFrequency
Moderate Myasthenia5 mg5–25 mgEvery 3–4 hours
Severe Myasthenia5 mg50–75 mgAdjusted daily

Dose adjustments require close monitoring due to interpatient variability in disease severity and drug sensitivity . Notably, ambenonium’s prolonged action allows nighttime dosing cessation, improving sleep quality .

Pharmacokinetic Profile

Absorption and Distribution

Ambenonium chloride is poorly absorbed from the gastrointestinal tract, with bioavailability further limited by its polar quaternary structure . Protein binding data remain unspecified, though its volume of distribution is presumed minimal due to limited tissue penetration .

Adverse Effects and Toxicity

Common Adverse Reactions

Muscarinic effects (e.g., salivation, bradycardia) and nicotinic effects (e.g., muscle fasciculations) are dose-dependent and less frequent than with neostigmine . Gastrointestinal disturbances are rare, a key advantage over other AChE inhibitors .

Overdose and Management

Acute toxicity manifests as cholinergic crisis, characterized by respiratory paralysis and excessive secretions. The median lethal dose (LD₅₀) in mice is 150 ± 44 mg/kg . Treatment involves:

  • Atropine: 2 mg IV to antagonize muscarinic effects .

  • Pralidoxime: 1–2 g IV to reactivate AChE, though efficacy in ambenonium poisoning is debated .

Comparative Pharmacological Analysis

Ambenonium vs. Neostigmine/Pyridostigmine

ParameterAmbenonium ChlorideNeostigmine
Dosing FrequencyEvery 6–8 hoursEvery 2–4 hours
Muscarinic Side EffectsModerateFrequent
Bromide SensitivitySuitableContraindicated

Ambenonium’s reduced dosing frequency and improved tolerability make it preferable for long-term management in select patients .

Synthesis and Manufacturing

The synthesis of ambenonium chloride involves a two-step process:

  • Formation of Oxamide Intermediate: Reacting ethyl oxalate with 2-diethylaminoethylamine yields N,N'-bis(2-diethylaminoethyl)oxamide .

  • Quaternization: Treating the intermediate with 2-chlorobenzyl chloride in acetonitrile produces the final bis-quaternary compound .

Industrial production adheres to Good Manufacturing Practices (GMP), ensuring purity and consistency for pharmaceutical use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator